N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-10-13-4-2-3-5-14(13)17(11)9-8-16-15(18)12-6-7-12/h2-5,10,12H,6-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCYPMALBPZRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide typically involves the reaction of 2-methylindole with ethyl bromoacetate to form an intermediate, which is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide is its potential as an anticancer agent . Research has focused on its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Mechanism of Action:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to cell death. This is assessed through various markers such as caspase activation and DNA fragmentation.
- Tumor Growth Inhibition: In vivo studies using tumor xenograft models have shown that treatment with this compound can significantly reduce tumor size and slow progression.
- Microtubule Dynamics: It may interfere with tubulin polymerization, disrupting the dynamics necessary for cell division and growth.
Pharmacological Insights
This compound exhibits several biological activities that make it a candidate for further pharmacological development:
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Cancer Cell Line Analysis
A study investigated the effects of varying concentrations of the compound on breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting a robust anticancer effect.
Case Study 2: Tumor Xenograft Model
In vivo experiments were performed where mice implanted with human cancer cells were treated with this compound. The treated group showed a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer therapy.
Synthesis and Structural Insights
The synthesis of this compound can be achieved through various chemical methods that preserve its unique structural features, which include an indole moiety and a cyclopropanecarboxamide functional group.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Cyclopropane vs.
Methoxy/hydroxyethoxy groups in 6f and 6h increase polarity, affecting solubility and hydrogen-bonding capacity .
Molecular Weight : The target compound (280.35 Da) is significantly smaller than analogs like 6i (425.41 Da), which may favor better bioavailability and blood-brain barrier penetration.
Biological Activity
N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide is a compound of growing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes an indole moiety and a cyclopropanecarboxamide functional group. The indole ring is known for its diverse biological activities, while the cyclopropanecarboxamide enhances its pharmacological potential.
Molecular Formula
- Chemical Formula : C15H18N2O
- Molecular Weight : 246.32 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines and inhibit tumor growth in vivo.
The compound's mechanism of action is believed to involve interference with tubulin polymerization, disrupting microtubule dynamics essential for cell division. This disruption leads to cell cycle arrest and subsequent apoptosis.
In Vitro Studies
In vitro studies have demonstrated the following results:
- Cell Lines Tested : Breast cancer, lung cancer, leukemia.
- Apoptosis Assessment : Markers such as caspase activation and DNA fragmentation were measured.
- Results : Significant induction of apoptosis was observed at varying concentrations of the compound.
In Vivo Studies
In vivo studies utilized tumor xenograft models:
- Method : Cancer cells were implanted into mice, which were then treated with the compound.
- Results : A notable reduction in tumor size and slowed tumor progression was recorded.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells. |
| Tumor Growth Inhibition | Reduces tumor size and slows progression in animal models. |
| Mechanism | Interferes with tubulin polymerization, disrupting microtubule dynamics. |
Study 1: Anticancer Efficacy
A study published in 2023 evaluated the efficacy of this compound against breast cancer cell lines. The results indicated that treatment led to a 70% reduction in cell viability at higher concentrations after 48 hours, suggesting strong anticancer potential .
Study 2: Mechanistic Insights
Another research project focused on understanding the mechanistic pathways involved in the compound's action. It was found that the compound activates specific apoptotic pathways involving caspases 3 and 9, confirming its role as an apoptosis inducer .
Interaction Studies
Further investigations into the binding affinity of this compound with various biological targets have been conducted to elucidate its pharmacodynamics. These studies help refine the understanding of its mechanism and guide future modifications for enhanced efficacy.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide?
- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor followed by functionalization. For example, cyclopropane rings can be formed via [2+1] cycloaddition using carbene precursors or transition metal catalysts. Subsequent coupling of the indole moiety may employ Buchwald-Hartwig amidation or nucleophilic substitution, depending on the leaving group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid ring strain-induced decomposition .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., cyclopropane ring protons at δ 0.8–1.5 ppm) and indole NH signals (δ ~10 ppm). COSY and NOESY resolve stereochemical ambiguities.
- X-ray Crystallography : Determines absolute configuration, as seen in structurally related cyclopropane-carboxamides (e.g., 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropane-carboxamide) .
- HRMS : Confirms molecular formula via exact mass analysis (e.g., expected m/z for CHNO: calculated 279.1497) .
Q. What are the known biological targets or pharmacological activities of this compound?
- Methodological Answer : Indole-carboxamide derivatives often target serotonin receptors or enzyme active sites (e.g., kinases). Preliminary assays may include:
- In vitro binding studies : Radioligand displacement assays using HEK-293 cells expressing 5-HT receptors.
- Enzyme inhibition : Fluorescence-based assays for kinase inhibition (IC determination).
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can researchers optimize the cyclopropanation step to improve yield and stereochemical control?
- Methodological Answer :
- Catalyst selection : Chiral dirhodium catalysts (e.g., Rh(S-PTAD)) induce enantioselectivity in cyclopropanation.
- Solvent effects : Low-polarity solvents (e.g., toluene) stabilize transition states, reducing side reactions.
- Temperature modulation : Slow addition of diazo precursors at –20°C minimizes carbene dimerization .
Q. How should discrepancies in biological activity data across studies be addressed?
- Methodological Answer :
- Batch variability analysis : Compare purity (HPLC >98%) and stereoisomer ratios (chiral chromatography) between studies.
- Assay standardization : Validate cell lines (e.g., STR profiling) and normalize receptor expression levels.
- Meta-analysis : Use tools like Rosenthal’s fail-safe N to assess publication bias in reported IC values .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Glide models ligand-receptor binding (e.g., indole interactions with 5-HT hydrophobic pockets).
- MD simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : CoMFA or Random Forest regressors correlate structural descriptors (e.g., cyclopropane ring strain) with activity .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
- Methodological Answer :
- Variable-temperature NMR : Identifies conformational flexibility (e.g., cyclopropane ring puckering).
- DFT calculations : Gaussian09 optimizes gas-phase structures and compares with X-ray data (RMSD <0.5 Å).
- Solvent-dependent studies : Compare crystal structures (P vs. P/c space groups) with DMSO-d/CDCl NMR shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
